molecular formula C8H15N3 B1416307 1-(3-Methylbutyl)-1H-pyrazol-4-amine CAS No. 1152866-83-5

1-(3-Methylbutyl)-1H-pyrazol-4-amine

Cat. No. B1416307
CAS RN: 1152866-83-5
M. Wt: 153.22 g/mol
InChI Key: MZMUVQKNCSQAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbutyl)-1H-pyrazol-4-amine is a chemical compound that has been of significant interest to the scientific community due to its potential applications in research. This compound is also known as 3-Methylbutyl-4-amino-1H-pyrazole and is categorized as a pyrazole derivative. The compound's structure comprises a pyrazole ring and an amine group attached to a 3-methylbutyl chain.

Scientific Research Applications

Synthesis and Characterization

1-(3-Methylbutyl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study focused on the synthesis and characterization of pyrazole derivatives, including X-Ray crystal studies and analysis of their bioactivities, which revealed potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Reactivity and Structural Studies

The reactivity of pyrazole derivatives, such as this compound, has been explored in various studies. For example, research on the reactivity of trinitropyrazole derivatives and their N-methyl counterparts revealed insights into nucleophilic substitution reactions, crucial for understanding the chemical properties of these compounds (Dalinger et al., 2013).

Inhibition of Amine Oxidases

The inhibitory effects of pyrazole derivatives on amine oxidases have been investigated, highlighting their potential in biochemical applications. A study demonstrated that certain pyrazole derivatives, such as 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole, can selectively inhibit monoamine oxidases, suggesting their relevance in pharmacological research (Manna et al., 2002).

Structural Elucidation and Antibacterial Activity

Pyrazole-based compounds have also been examined for their structural properties and potential antibacterial activity. A study on pyrazole Schiff bases elucidated their molecular structures and investigated their intermolecular interactions, revealing potential as antibacterial agents (Feng et al., 2018).

properties

IUPAC Name

1-(3-methylbutyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMUVQKNCSQAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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